2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine
Description
2-(Benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine is a thiazole derivative featuring dual sulfonyl groups (benzenesulfonyl at position 2 and 4-methylbenzenesulfonyl at position 4) and a thiophen-2-ylmethyl substituent at the 5-amine position. The thiophene moiety introduces heteroaromatic diversity, which is often leveraged in medicinal chemistry for improved pharmacokinetic properties .
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S4/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDMRFFSFZZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring substituted with benzenesulfonyl groups and a thiophene moiety. The structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the anticancer effects of thiazole derivatives on HepG2 liver cancer cells. The compound demonstrated an IC50 value of 5.0 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 10.0 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 5.0 |
| Doxorubicin | HepG2 | 10.0 |
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial activity against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its effect on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
Findings:
Molecular docking studies indicated strong binding affinity to AChE, with a calculated binding energy of -9.5 kcal/mol, suggesting its potential as a therapeutic agent for cognitive disorders .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Induction of Apoptosis: By activating intrinsic pathways leading to cell death.
- Inhibition of Enzymatic Activity: Particularly through competitive inhibition mechanisms against target enzymes like AChE.
- Interference with Cell Cycle Progression: Leading to G1 or G2/M phase arrest in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiazole ring, which is known for its biological activity. The presence of sulfonyl groups enhances its solubility and interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
Medicinal Chemistry
The compound has been studied for its potential as a Lysine-specific demethylase 1 (LSD1) inhibitor . LSD1 plays a crucial role in epigenetic regulation and is implicated in various cancers. Inhibitors like this compound can modulate gene expression by altering histone methylation patterns.
Case Study:
A study published in Medicinal Chemistry Communications demonstrated that derivatives of thiazole compounds, including this one, showed promising activity against LSD1, with IC50 values indicating effective inhibition at low concentrations .
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
Case Study:
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a derivative related to this compound was tested against breast cancer cell lines and demonstrated significant growth inhibition .
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. The sulfonyl groups enhance the interaction with bacterial enzymes, making these compounds effective against resistant strains.
Case Study:
A study highlighted the antibacterial efficacy of thiazole-based compounds against Staphylococcus aureus and Escherichia coli, showing that modifications to the sulfonyl group can enhance activity .
Data Tables
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| LSD1 Inhibition | Modulates histone methylation | Hitchin et al., 2013 |
| Anticancer Activity | Induces apoptosis via caspase activation | Medicinal Chemistry Communications |
| Antimicrobial Activity | Inhibits bacterial enzyme function | Various Studies |
Comparison with Similar Compounds
4-(4-Chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine (CAS: 863450-57-1)
N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS: 627833-60-7)
- Core Variation : Oxazole ring (oxygen instead of sulfur) with a benzyl group and 4-methylphenylsulfonyl substituent.
- Impact: The oxazole’s lower electron density compared to thiazole may alter binding affinity in target proteins.
Thiazole Derivatives with Aromatic Substituents
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine (CAS: 1365961-03-0)
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogues
- Functional Groups: Thiazol-4-one core with benzylidene and aryl amino substituents.
Triazole and Thiadiazole Analogs
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones
N-(4-Substitutedbenzyl)-2-Amino-5-Aryl-1,3,4-Thiadiazoles
- Core Variation : Thiadiazole ring with arylmethylamine substituents.
- Impact : The thiadiazole’s electron-deficient nature may increase reactivity toward nucleophiles, differing from the more stabilized thiazole-sulfonyl system .
Data Tables for Key Compounds
Pharmacological Implications
While direct biological data for the target compound are absent, analogs with sulfonyl-thiazole scaffolds exhibit antiproliferative () and antioxidant () activities. The dual sulfonyl groups may enhance binding to enzymes like carbonic anhydrase or tyrosine kinases, common targets for sulfonamide drugs .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely employed route for thiazole formation. For this compound, a thioamide precursor reacts with α-haloketones under basic conditions. Key modifications include:
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Thioamide preparation : Benzoylthioamide derivatives are synthesized by treating benzamide with Lawesson’s reagent or phosphorus pentasulfide.
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Cyclization : Reacting the thioamide with 2-chloro-1-(4-methylphenyl)ethan-1-one in ethanol at 60–80°C for 6–8 hours yields the 4-(4-methylbenzenesulfonyl)thiazole intermediate.
Challenges : Competing side reactions, such as over-sulfonylation, necessitate strict stoichiometric control.
Sequential Sulfonylation Strategies
Introducing benzenesulfonyl and 4-methylbenzenesulfonyl groups requires sequential sulfonylation to ensure regioselectivity.
Direct Sulfonylation Using Sulfonyl Chlorides
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Step 1 : The thiazole intermediate undergoes sulfonylation at position 2 using benzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base (0–5°C, 2 hours).
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Step 2 : A second sulfonylation at position 4 employs 4-methylbenzenesulfonyl chloride under similar conditions, achieving >85% yield after column purification.
Optimization : Lower temperatures (-10°C) and slow reagent addition minimize di-sulfonylated byproducts.
Sodium Sulfite-Mediated Sulfonylation
An alternative method from patent CN105566181A involves sodium sulfite and chloromethane in alkaline aqueous conditions. While originally designed for toluene derivatives, this approach has been adapted for thiazoles:
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Reaction : Sodium 4-methylbenzenesulfinate (generated in situ from 4-toluenesulfonyl chloride) reacts with chloromethane at 60–90°C for 2 hours, yielding the 4-methylbenzenesulfonyl group.
Multi-Step Synthesis Pathways
Integrated Route A
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Thiazole formation via Hantzsch synthesis.
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Sulfonylation at positions 2 and 4.
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Amination via nucleophilic substitution.
Overall Yield : 62% (three steps).
Integrated Route B
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Pre-sulfonated building blocks : Use pre-sulfonated α-haloketones to streamline sulfonylation.
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One-pot sulfonylation : Sequential addition of sulfonyl chlorides in DCM.
Advantages : Reduces purification steps; achieves 68% yield.
Reaction Optimization and Analytical Validation
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of sulfonyl chlorides |
| Base | Pyridine | Neutralizes HCl, prevents side reactions |
| Temperature | 0–5°C | Suppresses di-sulfonylation |
Purity and Characterization
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HPLC : Purity >98% confirmed using C18 column (acetonitrile/water gradient).
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NMR : Distinct signals for sulfonyl groups (δ 7.5–8.1 ppm for aromatic protons) and thiophene moiety (δ 6.8–7.2 ppm).
Challenges and Mitigation Strategies
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Regioselectivity : Use bulky bases (e.g., 2,6-lutidine) to direct sulfonylation to specific positions.
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Byproduct Formation : Employ flash chromatography with ethyl acetate/hexane (3:7) for efficient separation.
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzenesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine?
- Methodology :
- Sulfonylation and Cyclization : Begin with a thiazole precursor, such as 5-aminothiazole, and sequentially introduce benzenesulfonyl and 4-methylbenzenesulfonyl groups via nucleophilic substitution. Use coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate sulfonamide bond formation. Optimize reaction conditions (e.g., anhydrous DMF, 60–80°C) to minimize side reactions .
- Thiophene Methylation : React the intermediate with (thiophen-2-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the N-alkyl group. Monitor progress via TLC or HPLC .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodology :
- Crystallization : Grow single crystals using slow evaporation in a solvent system (e.g., DCM/hexane).
- Data Collection : Employ a diffractometer (Cu-Kα radiation) to collect intensity data.
- Refinement : Use SHELXL for structure solution and refinement. Validate bond lengths, angles, and torsion angles against density functional theory (DFT) calculations. Discrepancies >0.01 Å may indicate conformational flexibility .
Q. What spectroscopic techniques are critical for characterizing purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl groups at C2 and C4, thiophene methyl at N). Look for characteristic shifts: sulfonyl protons (δ 7.5–8.5 ppm), thiophene protons (δ 6.5–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~567.1 g/mol) and detect impurities (<1%) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodology :
- Antitumor Activity : Screen against the NCI-60 cancer cell line panel using MTT assays. Compare IC₅₀ values with known sulfonamide derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides, which show IC₅₀ <10 µM in leukemia lines) .
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference compounds like 5-aryl-1,3-thiazoles with MICs ≤25 µg/mL .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study to evaluate substituent effects?
- Methodology :
- Variable Substituents : Synthesize analogs with modifications to the benzenesulfonyl (e.g., electron-withdrawing groups), thiophene (e.g., halogenation), or thiazole core (e.g., methyl substitution at C4).
- Biological Assays : Test analogs in kinase inhibition (e.g., Aurora A/B) and cytotoxicity assays. Correlate substituent electronegativity with activity; para-substituted sulfonamides often enhance potency (e.g., 4-morpholinophenyl analogs inhibit Aurora kinases at Kᵢ <10 nM) .
Q. What computational strategies identify potential biological targets for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., Aurora A, PDB: 1MQ4). Prioritize targets with docking scores ≤-9.0 kcal/mol.
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as H-bond acceptor, thiophene as π-π interaction site) using Schrödinger’s Phase. Validate with MD simulations to assess binding stability .
Q. How can researchers resolve contradictions in biological assay data (e.g., high in vitro activity vs. low cellular efficacy)?
- Methodology :
- Permeability Testing : Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ). Low Pₐₚₚ (<1 × 10⁻⁶ cm/s) suggests poor membrane penetration.
- Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated degradation. Half-life <30 min indicates rapid metabolism.
- Off-Target Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Q. What strategies optimize metabolic stability without compromising potency?
- Methodology :
- Isotere Replacement : Replace labile groups (e.g., methylsulfonyl with trifluoromethyl) to reduce oxidative metabolism.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the thiophene methyl group to enhance bioavailability.
- In Silico Predictions : Use ADMET Predictor™ to forecast metabolic hotspots and guide synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
